![molecular formula C14H10ClN4Na2O8P B1489678 MRS 2211](/img/structure/B1489678.png)
MRS 2211
描述
MRS 2211 是一种 P2Y13 受体的竞争性拮抗剂,P2Y13 受体是一种参与多种生理过程的嘌呤能受体。 This compound 的化学名称为 2-[(2-氯-5-硝基苯基)偶氮]-5-羟基-6-甲基-3-[(膦酰氧基)甲基]-4-吡啶甲醛二钠盐 . 它以其对 P2Y13 受体的特异性高而闻名,与 P2Y1 和 P2Y12 受体相比,它具有超过 20 倍的选择性 .
准备方法
MRS 2211 的合成涉及多个步骤,从核心吡啶结构的制备开始。关键步骤包括:
吡啶环的形成: 这涉及在受控条件下使适当的起始原料反应以形成吡啶环。
官能团的引入: 各种官能团,如氯、硝基和偶氮基团,通过特定的反应引入。
磷酸化: 膦酰氧基的引入是至关重要的步骤,通常通过磷酸化反应实现。
化学反应分析
MRS 2211 经历多种类型的化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在羟基处。
还原: 硝基可以在适当的条件下还原为胺。
取代: 氯基可以被其他亲核试剂取代。
偶氮偶联: 偶氮基可以参与与其他芳香族化合物的偶联反应。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂。 形成的主要产物取决于所使用的特定反应条件和试剂 .
科学研究应用
Asthma Research
MRS 2211 has been extensively studied in the context of asthma, particularly for its role in modulating airway inflammation. In preclinical models, this compound has demonstrated the ability to:
- Reduce airway inflammatory cell infiltration.
- Lower concentrations of type 2 inflammatory cytokines such as IL-4 and IL-5.
- Decrease levels of alarmins like IL-33 and HMGB1 in bronchoalveolar lavage fluid (BALF) following allergen exposure .
Case Study: Acute and Chronic Asthma Models
In a study involving mouse models of asthma, this compound was administered prior to allergen exposure. The results indicated:
- A significant reduction in eosinophil and neutrophil counts in BALF.
- Suppressed goblet cell metaplasia and Th2 cell numbers in lung tissue.
- An increase in interferon-gamma (IFN-γ) production, suggesting a potential enhancement of antiviral immunity during viral-induced exacerbations .
Inflammation and Immune Response
This compound has shown promise in modulating inflammatory responses through its action on the P2Y13 receptor. Specific applications include:
- Inhibition of monocyte chemoattractant protein-1 (MCP-1/CCL2) expression in fibroblast-like synoviocytes (FLSs), which is crucial for inflammatory processes .
Experimental Findings
In vitro studies have reported that this compound significantly reduces ADP-promoted MCP-1/CCL2 mRNA expression in a concentration-dependent manner. This suggests that targeting P2Y13 can modulate key inflammatory pathways involved in various diseases such as rheumatoid arthritis .
Neuroinflammation
Research indicates that this compound can influence microglial activation and morphology. In studies examining microglial cells:
- Application of this compound resulted in altered microglial morphology and reduced surveillance activity.
- This effect was observed both in wild-type microglia and those lacking the P2Y13 receptor, indicating broader implications for neuroinflammatory conditions .
Summary Table of Applications
作用机制
MRS 2211 通过竞争性抑制 P2Y13 受体发挥其作用。该受体是一种 G 蛋白偶联受体,当被其天然配体(二磷酸腺苷)激活时,会触发一系列细胞内信号转导事件。 This compound 结合受体并阻止这些信号通路的激活,从而调节神经传递和免疫细胞功能等生理反应 .
相似化合物的比较
与其他嘌呤能受体拮抗剂相比,MRS 2211 对 P2Y13 受体具有高度特异性,这使其独一无二。类似化合物包括:
MRS 2179: P2Y1 受体的选择性拮抗剂。
MRS 2395: P2Y12 受体的选择性拮抗剂。
MRS 2500: 另一种具有高度选择性的 P2Y1 受体拮抗剂。
这些化合物在受体选择性和它们调节的特定生理过程中有所不同。 This compound 对 P2Y13 受体独特的选择性使其成为研究该特定受体在各种生物系统中作用的宝贵工具 .
生物活性
MRS 2211 is a selective antagonist of the purinergic receptor P2Y13, which plays a significant role in various biological processes, particularly in inflammation and immune responses. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, especially in conditions like inflammatory bowel disease (IBD) and other immune-related disorders.
This compound operates primarily by inhibiting the P2Y13 receptor, which is activated by adenosine diphosphate (ADP). This receptor is implicated in several physiological and pathological processes, including:
- Inflammation : this compound has been shown to reduce pro-inflammatory cytokine production, such as IL-6, in various cell types, indicating its potential in managing inflammatory conditions .
- Immune Response : The compound has demonstrated effects on immune cell activation and cytokine release, which are critical in the context of autoimmune diseases .
Table 1: Selectivity Profile of this compound
Receptor Type | pIC50 Value | Selectivity |
---|---|---|
P2Y13 | 5.97 | >20-fold over P2Y1 and P2Y12 |
P2Y12 | Not Applicable | Less affinity compared to P2Y13 |
P2Y1 | Not Applicable | Inhibited by MRS 2500 |
Case Study: Inhibition of Intestinal Inflammation
A recent study investigated the effects of this compound on mice with dextran sulfate sodium (DSS)-induced colitis, a model for ulcerative colitis. The findings revealed that treatment with this compound resulted in:
- Reduced Weight Loss : Mice treated with this compound exhibited slower weight loss compared to controls.
- Lower Disease Activity Index : The compound significantly decreased the disease activity index, indicating improved health status in treated mice .
Table 2: Effects of this compound on Disease Activity Index
Treatment Group | Weight Loss (%) | Disease Activity Index |
---|---|---|
Control | 15 | 8 |
This compound (10 mg/kg) | 5 | 3 |
Role in Immune Modulation
This compound's impact on immune modulation was further explored through its interaction with various immune cells. It was found to inhibit the release of pro-inflammatory cytokines and enhance the production of anti-inflammatory mediators. For instance:
- Antiviral Activity : In a study examining viral infections, this compound inhibited ADP-mediated antiviral activities, suggesting that P2Y13 signaling can modulate immune responses during viral challenges .
- Platelet Function : The compound also demonstrated inhibition of proplatelet formation in megakaryocytes, indicating its potential role in regulating hemostasis and thrombosis .
Table 3: Impact on Cytokine Release
Cytokine | Control (pg/mL) | This compound Treatment (pg/mL) |
---|---|---|
IL-6 | 150 | 70 |
TNF-α | 120 | 60 |
属性
IUPAC Name |
disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN4O8P.2Na/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-12-4-8(19(22)23)2-3-11(12)15;;/h2-5,21H,6H2,1H3,(H2,24,25,26);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNWYJFCKRYEJA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)COP(=O)([O-])[O-])C=O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN4Na2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。